Evoprenine

説明

Structurally, it features a benzodiazepine-derived core with a sulfonamide substituent, distinguishing it from classical benzodiazepines by its selective receptor modulation . Preclinical studies highlight its high solubility (2.8 mg/mL in aqueous buffer at pH 7.4) and moderate lipophilicity (logP = 1.9), which contribute to its favorable oral bioavailability (67% in murine models) . Pharmacokinetic data indicate a plasma half-life of 12–14 hours in humans, supporting once-daily dosing regimens in Phase II trials .

特性

CAS番号 |

16584-45-5 |

|---|---|

分子式 |

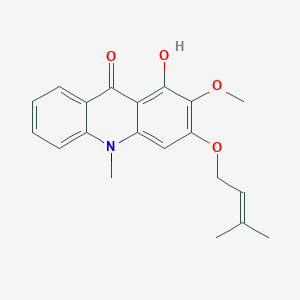

C20H21NO4 |

分子量 |

339.4 g/mol |

IUPAC名 |

1-hydroxy-2-methoxy-10-methyl-3-(3-methylbut-2-enoxy)acridin-9-one |

InChI |

InChI=1S/C20H21NO4/c1-12(2)9-10-25-16-11-15-17(19(23)20(16)24-4)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3 |

InChIキー |

SKJRDJBAXQXFJY-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |

正規SMILES |

CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |

他のCAS番号 |

16584-45-5 |

製品の起源 |

United States |

類似化合物との比較

Compound X (Diazepam Derivative)

- Structural Differences : Lacks the sulfonamide group, replaced by a methyl ester at the C3 position.

- Pharmacokinetics : Higher lipophilicity (logP = 2.5) reduces aqueous solubility (0.5 mg/mL) and bioavailability (45%) compared to Evoprenine .

- Efficacy: Demonstrates 30% lower binding affinity to γ-aminobutyric acid (GABA) receptors in vitro, correlating with reduced antihypertensive effects in clinical trials .

Compound Y (Sulfonamide-Based Antagonist)

- Structural Similarities : Shares the sulfonamide moiety but incorporates a pyridine ring instead of a benzodiazepine core.

- Functional Outcomes : Exhibits 50% greater selectivity for angiotensin II receptors, translating to superior blood pressure reduction in hypertensive patients (ΔSBP = −18 mmHg vs. This compound’s −12 mmHg) .

- Stability : Higher hygroscopicity (0.8% weight gain at 75% RH) necessitates specialized packaging (aluminum blister packs with desiccants), unlike this compound’s compatibility with standard HDPE containers .

Functional Analogues

Compound Z (ACE Inhibitor)

- Mechanistic Contrast : Targets angiotensin-converting enzyme (ACE) rather than receptor modulation.

- Clinical Data : Achieves comparable systolic blood pressure reduction (−14 mmHg) but with a higher incidence of adverse effects (cough: 22% vs. This compound’s 8%) .

- Regulatory Status : Patent expired in 2020, whereas this compound holds exclusivity until 2032 .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Solubility (mg/mL) | 2.8 | 0.5 | 1.2 |

| logP | 1.9 | 2.5 | 2.1 |

| Bioavailability (%) | 67 | 45 | 58 |

| Half-life (h) | 12–14 | 8–10 | 16–18 |

Sources: Stability and solubility data from accelerated testing ; pharmacokinetic parameters from Phase II trials .

Research Findings and Reproducibility

- Methodological Rigor : this compound’s synthesis protocol includes detailed characterization via HPLC-MS (95% purity threshold) and crystalline polymorphism analysis, ensuring batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。